molecular formula C15H13ClO2 B6307401 1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone CAS No. 92435-54-6

1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone

Cat. No.: B6307401
CAS No.: 92435-54-6
M. Wt: 260.71 g/mol
InChI Key: GUOVVAMSUAANAZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone is an organic compound with the molecular formula C15H13ClO2 It is known for its unique chemical structure, which includes a chloro-substituted hydroxyphenyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the reaction of 5-chloro-2-hydroxy-4-methylacetophenone with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and chloro groups play a crucial role in its reactivity and binding affinity. It can form hydrogen bonds and engage in hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxy groups on the phenyl ring enhances its reactivity and potential for forming diverse derivatives .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-10-7-14(17)12(9-13(10)16)15(18)8-11-5-3-2-4-6-11/h2-7,9,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOVVAMSUAANAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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